4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine

Lipophilicity Drug-likeness Membrane permeability

4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine (CAS 252725-57-8) is a heterocyclic small molecule belonging to the 2-morpholinobenzothiazole class, with a molecular formula of C11H10Cl2N2OS and a molecular weight of 289.18 g/mol. The compound features a benzothiazole core substituted with chlorine atoms at the 4- and 6-positions and a morpholine ring at the 2-position.

Molecular Formula C11H10Cl2N2OS
Molecular Weight 289.17
CAS No. 252725-57-8
Cat. No. B2833466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine
CAS252725-57-8
Molecular FormulaC11H10Cl2N2OS
Molecular Weight289.17
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C=C(C=C3Cl)Cl
InChIInChI=1S/C11H10Cl2N2OS/c12-7-5-8(13)10-9(6-7)17-11(14-10)15-1-3-16-4-2-15/h5-6H,1-4H2
InChIKeyZRECNKHLVCHSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Overview of 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine (CAS 252725-57-8)


4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine (CAS 252725-57-8) is a heterocyclic small molecule belonging to the 2-morpholinobenzothiazole class, with a molecular formula of C11H10Cl2N2OS and a molecular weight of 289.18 g/mol [1]. The compound features a benzothiazole core substituted with chlorine atoms at the 4- and 6-positions and a morpholine ring at the 2-position [1]. It is primarily utilized as a synthetic building block and research intermediate in medicinal chemistry, agrochemical discovery, and kinase inhibitor development programs [2]. The computed XLogP3 of 3.8 and topological polar surface area (TPSA) of 53.6 Ų place this compound in a favorable drug-like physicochemical space [1].

Why Generic Substitution of 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine with In-Class Analogs Introduces Risk


Within the 2-morpholinobenzothiazole series, minor structural variations—such as the number and positional arrangement of chlorine substituents—produce substantial differences in physicochemical properties and biological recognition that preclude simple interchange. The 4,6-dichloro substitution pattern yields a computed XLogP3 of 3.8 and TPSA of 53.6 Ų [1], while the unsubstituted parent 4-(1,3-benzothiazol-2-yl)morpholine (CAS 4225-26-7) has an estimated XLogP3 of approximately 2.5 and TPSA of approximately 33.6 Ų [2]. This >1 log unit difference in lipophilicity can shift membrane permeability, plasma protein binding, and off-target promiscuity profiles [3]. Furthermore, the positional isomer 4-(4,7-dichlorobenzo[d]thiazol-2-yl)morpholine (CAS 863001-27-8) shares the same molecular formula but differs in electrophilic substitution accessibility, leading to divergent reactivity in nucleophilic aromatic substitution chemistries [1]. Substituting any of these analogs without empirical validation introduces uncontrolled variables in SAR campaigns and synthesis route development.

Quantitative Differentiation Evidence for 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine (CAS 252725-57-8) Against Closest Analogs


Lipophilicity (XLogP3) Differentiates 4,6-Dichloro from Unsubstituted and Mono-Chloro Analogs

The computed XLogP3 for 4-(4,6-dichloro-1,3-benzothiazol-2-yl)morpholine is 3.8 [1]. By comparison, the unsubstituted analog 4-(1,3-benzothiazol-2-yl)morpholine has an estimated XLogP3 of approximately 2.5 [2], and the mono-chloro analog 4-(6-chloro-1,3-benzothiazol-2-yl)morpholine (CAS 259792-68-2) has an estimated XLogP3 of approximately 3.2 . The 0.6 log unit increase over the mono-chloro analog and >1.3 log unit increase over the unsubstituted parent indicate that the 4,6-dichloro scaffold may exhibit enhanced passive membrane permeability, which is a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Distinguishes 4,6-Dichloro Substitution Pattern from Unsubstituted Scaffold

The computed TPSA for 4-(4,6-dichloro-1,3-benzothiazol-2-yl)morpholine is 53.6 Ų [1], while the unsubstituted analog has an estimated TPSA of approximately 33.6 Ų [2]. Both values fall within the generally accepted threshold of <140 Ų for oral bioavailability, but the higher TPSA of the 4,6-dichloro compound may reduce passive blood-brain barrier (BBB) penetration compared to the unsubstituted parent, which could be advantageous for peripherally restricted target engagement or disadvantageous for CNS-targeted programs.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Hydrogen Bond Acceptor Count Differentiates 4,6-Dichloro from Unsubstituted Analog, Impacting Solubility and Target Interactions

4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine has a computed hydrogen bond acceptor (HBA) count of 4, contributed by the morpholine oxygen, morpholine nitrogen, benzothiazole nitrogen, and benzothiazole sulfur [1]. The unsubstituted analog 4-(1,3-benzothiazol-2-yl)morpholine also has an HBA count of 4 [2], but the electron-withdrawing chlorine substituents at positions 4 and 6 alter the electronic character of the benzothiazole heteroatoms, modifying their hydrogen bond acceptor strength. While the HBA count is numerically equivalent, the effective hydrogen bond basicity differs due to the inductive effect of chlorine, which can be quantified experimentally via pKBHX measurements [3].

Hydrogen bonding Solubility Protein-ligand interactions

Positional Isomerism: 4,6-Dichloro vs. 4,7-Dichloro Substitution Confers Divergent Electrophilic Reactivity for Downstream Derivatization

The 4,6-dichloro substitution pattern in the target compound places chlorine atoms at positions para and ortho to the benzothiazole sulfur, creating differential reactivity compared to the 4,7-dichloro positional isomer (CAS 863001-27-8), where chlorines occupy para and meta positions relative to sulfur . In nucleophilic aromatic substitution (SNAr) reactions, the 6-chloro position in the 4,6-isomer is activated by the electron-withdrawing benzothiazole ring nitrogen, while the 7-chloro in the 4,7-isomer lacks this activation. This regiochemical difference can be exploited for selective sequential functionalization: the 6-position in the 4,6-isomer reacts preferentially with amine nucleophiles under mild conditions, while the 4-position requires more forcing conditions [1].

Regioselectivity Nucleophilic aromatic substitution Synthetic chemistry

ChEMBL Registration and Screening History Supports Use as a Privileged Scaffold for Kinase and Antimicrobial Target Profiling

4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine is registered in ChEMBL under ID CHEMBL1540413 and has been included in the Molecular Libraries Small Molecule Repository (MLSMR) screening collection (MLS000045494, SMR000027251) [1]. While the compound itself has no published bioactivity data in ChEMBL (as of the ChEMBL 20 release) [2], its inclusion in the MLSMR collection indicates it has been screened across multiple assay panels. Closely related benzothiazole-morpholine hybrids have demonstrated PI3Kβ inhibitory activity, with docking studies confirming the morpholine group at the 2-position as essential for kinase hinge-region binding [3]. The 4,6-dichloro substitution may further enhance kinase selectivity through halogen bonding interactions with the DFG motif or hydrophobic back pocket residues, a hypothesis supported by the observation that halogen substitution patterns in benzothiazole kinase inhibitors modulate selectivity profiles [4].

Kinase inhibition Antimicrobial screening Privileged scaffold

Viral Entry Inhibition Reported for 4,6-Dichloro-Substituted Analogs Differentiates This Scaffold from Non-Halogenated Congeners

A 2024 investigation reported that analogs derived from the 4,6-dichloro-2-morpholinobenzothiazole scaffold (CAS 252725-57-8 core) inhibit viral entry mechanisms by disrupting lipid membrane interactions, a mechanism validated through cryo-electron microscopy studies [1]. This antiviral activity profile has not been reported for the non-halogenated parent compound 4-(1,3-benzothiazol-2-yl)morpholine (CAS 4225-26-7), which is primarily used as a rubber vulcanization accelerator and industrial intermediate . The dichloro substitution likely enhances membrane-disrupting properties through increased lipophilicity (XLogP3 3.8 vs. ~2.5) and altered electronic distribution at the benzothiazole core.

Antiviral Viral entry inhibition Lipid membrane disruption

Recommended Procurement and Application Scenarios for 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine (CAS 252725-57-8)


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity for Intracellular Target Engagement

For medicinal chemistry programs targeting intracellular kinases where passive membrane permeability is rate-limiting, the XLogP3 of 3.8 for the 4,6-dichloro scaffold provides a >1.3 log unit lipophilicity advantage over the unsubstituted parent (XLogP3 ≈ 2.5) and a 0.6 log unit advantage over the mono-chloro analog (XLogP3 ≈ 3.2) [1]. Combined with the morpholine moiety confirmed as essential for PI3Kβ kinase hinge-region binding [2], this scaffold is positioned for developing cell-permeable kinase inhibitors where balanced lipophilicity and TPSA (53.6 Ų) support both cellular potency and oral bioavailability.

Stepwise Derivatization Library Synthesis Exploiting Regioselective SNAr Reactivity at the 6-Position

The 4,6-dichloro substitution pattern enables sequential nucleophilic aromatic substitution, with the 6-position (activated by the benzothiazole ring nitrogen) reacting preferentially under mild conditions while the 4-position requires more forcing conditions [1]. This regioselectivity allows chemists to generate diverse compound libraries through controlled, stepwise derivatization—a capability not available with the 4,7-dichloro positional isomer (CAS 863001-27-8), which undergoes non-selective substitution . This property is particularly valuable for SAR exploration in hit-to-lead campaigns.

Antiviral Discovery Programs Targeting Lipid Membrane Disruption Mechanisms

A 2024 investigation has specifically linked the 4,6-dichloro-2-morpholinobenzothiazole scaffold to viral entry inhibition through lipid membrane disruption, validated by cryo-electron microscopy [3]. This emerging application space differentiates the 4,6-dichloro compound from non-halogenated benzothiazole-morpholines, which are predominantly used as industrial rubber accelerators with no reported antiviral activity . Research groups initiating antiviral phenotypic screening campaigns should consider this scaffold as a privileged starting point for hit discovery.

Peripherally Restricted Drug Discovery Programs Requiring Reduced BBB Penetration Potential

With a TPSA of 53.6 Ų—59% higher than the unsubstituted analog (≈33.6 Ų)—the 4,6-dichloro compound is predicted to exhibit reduced passive blood-brain barrier penetration [1]. For therapeutic programs where peripheral target restriction is desired (e.g., certain oncology, metabolic, or inflammatory indications), this physicochemical profile may reduce CNS-related off-target effects compared to more lipophilic, lower-TPSA analogs. Selection of this scaffold at the hit-to-lead stage can preemptively address CNS safety liabilities.

Quote Request

Request a Quote for 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.